molecular formula C21H19NO2S B2575250 (E)-N-benzyl-N,2-diphenylethenesulfonamide CAS No. 1181478-54-5

(E)-N-benzyl-N,2-diphenylethenesulfonamide

Cat. No. B2575250
CAS RN: 1181478-54-5
M. Wt: 349.45
InChI Key: VVVRIBLQLYMHFY-UHFFFAOYSA-N
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Description

(E)-N-benzyl-N,2-diphenylethenesulfonamide, commonly known as stilbene sulfonamide, is a chemical compound that has gained significant attention in recent years due to its potential applications in various fields, including medicine, materials science, and organic synthesis. This compound belongs to the family of stilbenes, which are organic compounds that possess a central ethene double bond between two aromatic rings.

Scientific Research Applications

Adsorptive Removal of Dyes from Water

(E)-1,2-Diphenylethene-based conjugated nanoporous polymers, which are related to the compound , have been used for the adsorptive removal of dyes from water . These polymers are appealing for both basic and applied research due to their simplicity, high performance, low cost, and processing under ambient conditions . They have excellent pollutant adsorption behavior and can quickly attain 99.6% of their maximal adsorption capacity within 3 minutes .

Organic Pollutant Treatments

Conjugated microporous polymers (CMPs) based on (E)-1,2-Diphenylethene have been used as prospective adsorbents for organic pollutant treatments . They are extremely appealing for both basic and applied kinds of research due to their simplicity, high performance, low cost, and processing under ambient conditions .

Photovoltaic Applications

The propeller-shaped 2,2′-(2,2-diphenylethene-1,1-diyl)dithiophene (DPDT) unit, which is related to the compound , has been introduced to construct sensitizers for the first time . Three DPDT-bridged double D–π–A organic sensitizers were prepared by altering the π-conjugation fragment . The photophysical, electrochemical, and photovoltaic properties of the sensitizers were systematically investigated to assess the role of the terminal fragment of dyes in dye-sensitized solar cells (DSSCs) .

Generation of p-(N,N-dimethyl)benzyl Equivalents

The compound is related to N,N-dimethyl arylamines, which have been used for the highly selective generation of p-(N,N-dimethyl)benzyl equivalents via α-amino alkyl radicals . This process occurs in the presence of the iridium photosensitizer without any other additives .

Mechanism of Action

    Target of action

    Sulfonamides generally target enzymes involved in the synthesis of folic acid, such as dihydropteroate synthetase . Folic acid is essential for the growth and survival of many types of cells, including bacteria.

    Mode of action

    Sulfonamides act as competitive inhibitors of the enzymes they target. By binding to these enzymes, they prevent the normal substrates from binding, thereby inhibiting the synthesis of folic acid .

    Biochemical pathways

    The inhibition of folic acid synthesis disrupts several biochemical pathways within the cell, particularly those involved in the synthesis of nucleic acids and proteins. This can lead to cell death .

    Pharmacokinetics

    The pharmacokinetics of sulfonamides can vary, but generally, they are well absorbed orally and widely distributed throughout the body. They are metabolized in the liver and excreted in the urine .

    Result of action

    The result of the action of sulfonamides is the inhibition of cell growth and replication, leading to the death of the cells .

    Action environment

    The action of sulfonamides can be influenced by various environmental factors, including the pH of the environment, the presence of other drugs, and the individual’s health status .

properties

IUPAC Name

(E)-N-benzyl-N,2-diphenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c23-25(24,17-16-19-10-4-1-5-11-19)22(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVRIBLQLYMHFY-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N,2-diphenylethene-1-sulfonamide

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